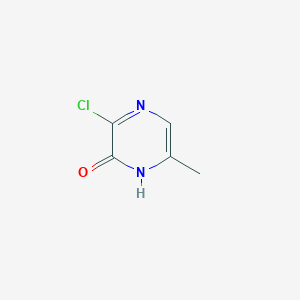

3-Chloro-6-methylpyrazin-2(1H)-one

Description

Properties

Molecular Formula |

C5H5ClN2O |

|---|---|

Molecular Weight |

144.56 g/mol |

IUPAC Name |

3-chloro-6-methyl-1H-pyrazin-2-one |

InChI |

InChI=1S/C5H5ClN2O/c1-3-2-7-4(6)5(9)8-3/h2H,1H3,(H,8,9) |

InChI Key |

GFFQYVAIGKXDTB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C(=O)N1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazinone Derivatives

1-Benzyl-3,5-dichloro-6-methylpyrazin-2(1H)-one (CAS: 173200-35-6)

- Molecular Formula : C₁₂H₁₀Cl₂N₂O

- Substituents : Two chlorine atoms (positions 3 and 5), a methyl group (position 6), and a benzyl group (position 1).

- Key Differences : The additional chlorine and benzyl group increase steric hindrance and lipophilicity compared to 3-Chloro-6-methylpyrazin-2(1H)-one. This compound’s predicted acidity (pKa ~-6.33) suggests strong electron-withdrawing effects from the dichloro substituents .

3-Amino-6-methylpyrazin-2(1H)-one (CAS: 43029-20-5)

- Molecular Formula : C₅H₇N₃O

- Substituents: An amino group replaces the chlorine at position 3.

- Key Differences: The amino group enhances nucleophilicity, making this compound more reactive in substitution reactions. It is commercially available in high purity (≥95%) .

Pyridazinone Derivatives

5-Chloro-6-phenylpyridazin-3(2H)-one Derivatives

- General Formula : C₁₀H₇ClN₂O (base structure).

- Substituents : Chlorine at position 5 and a phenyl group at position 5.

- Key Differences: Pyridazinones have adjacent nitrogen atoms (positions 1 and 2), altering hydrogen-bonding capabilities compared to pyrazinones.

Pyridinone Derivatives

5-Bromo-3-chloro-6-methylpyridin-2(1H)-one (CAS: 1091599-75-5)

- Molecular Formula: C₆H₅BrClNO

- Substituents : Bromine (position 5), chlorine (position 3), and methyl (position 6).

- Key Differences: The pyridinone core has a single nitrogen atom, reducing ring strain compared to pyrazinones. Bromine’s larger atomic radius may slow reaction kinetics in substitution reactions compared to chlorine .

Fused-Ring Systems

2,3-Dihydroquinazolin-4(1H)-one Derivatives

- Example: MHY2251, a SIRT1 inhibitor with a fused quinazolinone structure.

- Such complexity contrasts with the simpler pyrazinone scaffold of this compound .

Structural and Reactivity Analysis

Electronic Effects

- Chlorine vs. Methyl : The chlorine atom in this compound withdraws electron density, deshielding nearby protons (evident in ¹H NMR upfield shifts in analogs like streptochlorin) .

- Amino vs. Chlorine: Replacing chlorine with an amino group (as in 3-Amino-6-methylpyrazin-2(1H)-one) increases basicity and alters tautomeric equilibria .

Data Table: Key Properties of Compared Compounds

Preparation Methods

Chlorination of Methylpyrazin-2-one Precursors

- The chlorination step typically uses chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled temperature conditions to achieve selective substitution at the 3-position.

- Reaction conditions are carefully controlled to avoid over-chlorination or degradation of the pyrazin-2-one ring.

- Solvent choice (e.g., dichloromethane, chloroform) and temperature (often ambient to reflux) are optimized to balance reactivity and selectivity.

Alternative Routes via Pyrazine Derivatives

- Starting from 2,5-dimethylpyrazine, selective chlorination followed by oxidation or hydrolysis can yield intermediates that are converted to 3-Chloro-6-methylpyrazin-2(1H)-one.

- These multi-step syntheses involve carboxylation and substitution reactions to install the correct functional groups.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination | Thionyl chloride or PCl5, solvent (CH2Cl2) | 0–80 °C | 1–5 hours | 60–85 | Controlled addition to avoid poly-chlorination |

| Hydrolysis/Oxidation | Aqueous acid/base conditions | Ambient to 60 °C | 2–12 hours | 70–90 | Converts intermediates to 2(1H)-one structure |

| Purification | Recrystallization or chromatography | Ambient | Variable | — | Ensures high purity for downstream use |

Research Findings and Comparative Analysis

- Yield and Purity: Studies report yields ranging from 60% to 90% depending on chlorination efficiency and purification methods.

- Selectivity: Use of mild chlorinating agents and controlled reaction times enhances selectivity for the 3-position on the pyrazine ring.

- Scalability: Industrial methods often employ continuous flow reactors to improve reproducibility and safety in chlorination steps.

Related Synthetic Insights from Analogous Compounds

- Preparation methods of 3-chloro-5,6-dimethylpyrazine-2-carboxylic acid involve chlorination of dimethylpyrazine derivatives followed by carboxylation, illustrating the feasibility of selective chlorination on methyl-substituted pyrazines.

- The use of salt forming reactions and cyanamide reactions in pyrimidine analogs (similar nitrogen heterocycles) shows potential for adapting multi-step synthetic strategies to pyrazinones.

Summary Table of Preparation Methods

| Method Type | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Direct Chlorination | Thionyl chloride, PCl5 | Electrophilic substitution | High selectivity, straightforward | Requires careful control to avoid over-chlorination |

| Multi-step Synthesis | Dimethylpyrazine, chlorinating agents, carboxylation reagents | Sequential substitution and oxidation | High purity products, adaptable | Longer synthesis time, multiple purification steps |

| Analogous Pyrimidine Route | Malononitrile, HCl, potassium hydroxide, cyanamide | Salt forming and condensation | High yield in related heterocycles | Complexity in adapting to pyrazinones |

Q & A

Q. What are the recommended storage and handling protocols for 3-Chloro-6-methylpyrazin-2(1H)-one to ensure stability during experiments?

To maintain stability, store the compound at 2–8°C in a tightly sealed, moisture-free container. For stock solutions, use anhydrous solvents like DMSO or ethanol to prevent hydrolysis. Aliquot the solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Solubility data (e.g., 10 mM in DMSO) should guide solvent selection for experimental workflows .

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

A common approach involves chlorination of a pyrazinone precursor using thionyl chloride (SOCl₂) under reflux. Key parameters include:

- Reaction time : 6–8 hours at 70–80°C.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of SOCl₂) to minimize byproducts. Purity (>98%) can be confirmed by HPLC or NMR .

Q. What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., chlorine at C3, methyl at C6).

- Mass spectrometry (HRMS) : Validate molecular weight (172.57 g/mol) and fragmentation patterns.

- Elemental analysis : Verify C, H, N, and Cl content.

Cross-referencing with computational predictions (e.g., DFT-based chemical shift calculations) enhances accuracy .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data for this compound be resolved?

Use SHELXL for refinement, focusing on:

- Disordered atoms : Apply restraints/constraints to thermal parameters.

- Twinned data : Employ the TWIN/BASF commands in SHELXL to model overlapping reflections.

- Validation tools : Check for outliers in bond lengths/angles using the IUCr’s CIF validation suite. Cross-validate with density functional theory (DFT)-optimized geometries to resolve conflicts .

Q. What computational strategies predict the electronic and reactive properties of this compound?

- DFT calculations : Use B3LYP/6-31G(d,p) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack.

- Natural Bond Orbital (NBO) analysis : Identify hyperconjugative interactions (e.g., Cl→N lone pair delocalization) influencing stability.

- Solvent effects : Apply the Polarizable Continuum Model (PCM) to simulate solvent interactions in biological assays .

Q. How can researchers address contradictions in bioactivity data for this compound derivatives?

- Experimental design : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement.

- Metabolite profiling : LC-MS/MS to identify degradation products that may interfere with activity.

- Structure-activity relationships (SAR) : Systematically vary substituents (e.g., replacing Cl with Br) to isolate key functional groups .

Q. What methodologies validate intermolecular interactions of this compound in protein-ligand complexes?

- X-ray crystallography : Resolve binding modes at resolutions ≤1.8 Å.

- Docking simulations : Use MOE or AutoDock Vina with flexible side chains to refine poses.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, Kd) and thermodynamic profiles (ΔH, ΔS) .

Methodological Tables

Q. Table 1. Key Crystallographic Refinement Parameters (SHELXL)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.